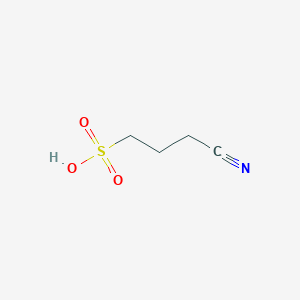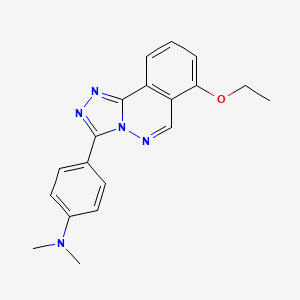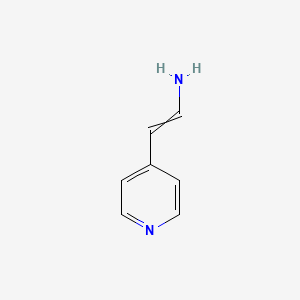![molecular formula C7H8N4O3 B13781824 Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-](/img/structure/B13781824.png)
Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-: is a chemical compound with the molecular formula C7H7N3O3 and a molecular weight of 181.15 g/mol 2-Acetamido-5-nitropyridine . This compound is characterized by its gray solid form and is soluble in dimethylformamide . It has a melting point of 199-203°C and a boiling point of 437.1°C . The compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide,2-[(5-nitro-pyridin-2-YL)amino]- typically involves the reaction of 2-amino-5-nitropyridine with acetyl chloride . The process is as follows:
- A small amount of concentrated sulfuric acid is added to the solution.
- The mixture is then heated to 130°C for 2 hours .
- After cooling, the mixture is partitioned between ethyl acetate and water .
2-amino-5-nitropyridine: is dissolved in and heated to .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures the consistency and purity of the product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: Acetamide,2-[(5-nitro-pyridin-2-YL)amino]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like in the presence of a catalyst.
Substitution: The acetamido group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like or .
Reduction: Reagents like or .
Substitution: Reagents like halogens or alkylating agents .
Major Products:
Reduction: .
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of other heterocyclic compounds.
- Employed in the study of reaction mechanisms and pathways .
Biology:
- Investigated for its potential antimicrobial and antiviral properties .
- Used in the synthesis of biologically active molecules .
Medicine:
- Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes .
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of Acetamide,2-[(5-nitro-pyridin-2-YL)amino]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity . The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form reactive intermediates .
Comparison with Similar Compounds
- 2-Acetamido-5-aminopyridine
- 2-Amino-5-nitropyridine
- N-(5-aminopyridin-2-yl)acetamide
Comparison:
- 2-Acetamido-5-aminopyridine : Similar structure but with an amino group instead of a nitro group. It is used in the preparation of bicyclic heteroaryl compounds .
- 2-Amino-5-nitropyridine : Precursor in the synthesis of Acetamide,2-[(5-nitro-pyridin-2-YL)amino]- . It has different reactivity due to the presence of an amino group .
- N-(5-aminopyridin-2-yl)acetamide : Another derivative with distinct biological activities .
Uniqueness: Acetamide,2-[(5-nitro-pyridin-2-YL)amino]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group allows for various redox reactions, making it versatile in synthetic and research applications .
Properties
Molecular Formula |
C7H8N4O3 |
|---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
2-[(5-nitropyridin-2-yl)amino]acetamide |
InChI |
InChI=1S/C7H8N4O3/c8-6(12)4-10-7-2-1-5(3-9-7)11(13)14/h1-3H,4H2,(H2,8,12)(H,9,10) |
InChI Key |
LHZDMLHEVKKJHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])NCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-amino-2,6-bis(methylsulfanyl)pyrimidin-5-yl]-N-benzylformamide](/img/structure/B13781757.png)
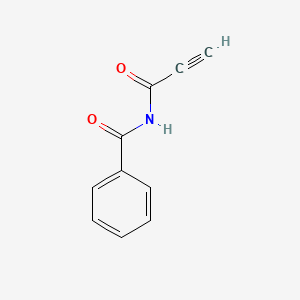
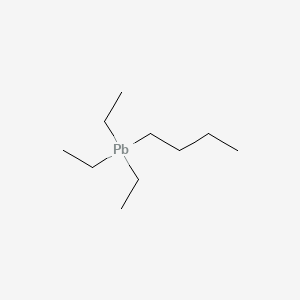

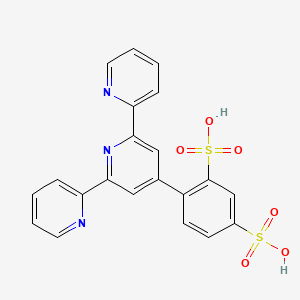
![[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester](/img/structure/B13781800.png)
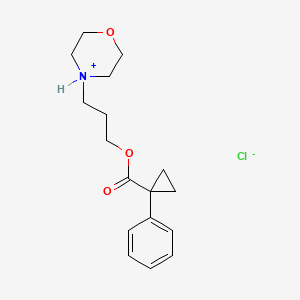
![7-[Tert-butyl(dimethyl)silyl]oxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-3-phenylmethoxychromen-4-one](/img/structure/B13781809.png)

